Phenylephrine Hydrochloride

Catalog No.
S539485
CAS No.
61-76-7
M.F
C9H13NO2.ClH
C9H14ClNO2
M. Wt
203.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylephrine Hydrochloride

CAS Number

61-76-7

Product Name

Phenylephrine Hydrochloride

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride

Molecular Formula

C9H13NO2.ClH
C9H14ClNO2

Molecular Weight

203.66 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1

InChI Key

OCYSGIYOVXAGKQ-FVGYRXGTSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Synonyms

(R)-3-Hydroxy-alpha-((methylamino)methyl)benzenemethanol, Metaoxedrin, Metasympatol, Mezaton, Neo Synephrine, Neo-Synephrine, Neosynephrine, Phenylephrine, Phenylephrine Hydrochloride, Phenylephrine Tannate, Tannate, Phenylephrine

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O.Cl

The exact mass of the compound Phenylephrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757273. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Phenylephrine Hydrochloride is a synthetic sympathomimetic amine and a highly selective α1-adrenergic receptor agonist. In industrial and pharmaceutical procurement, it serves as a critical active pharmaceutical ingredient (API) for vasopressor, mydriatic, and decongestant formulations. Unlike endogenous catecholamines, its molecular structure lacks a 4-hydroxyl group on the benzene ring, conferring resistance to catechol-O-methyltransferase (COMT) degradation and extending its systemic half-life. The hydrochloride salt form is specifically prioritized in large-scale manufacturing due to its exceptional aqueous solubility (>100 mg/mL) and favorable stability profile in slightly acidic aqueous environments (pH 3.5–5.5), making it the industry standard for formulating both high-concentration intravenous bolus injections and stable liquid oral dosage forms [1].

Substituting Phenylephrine Hydrochloride with closely related sympathomimetics or alternative salt forms introduces severe regulatory and physicochemical liabilities. Attempting to use Pseudoephedrine Hydrochloride as an in-class substitute triggers stringent DEA List I chemical quota restrictions and tracking requirements under the Combat Methamphetamine Epidemic Act, fundamentally complicating the supply chain and scale-up logistics [1]. From a formulation standpoint, utilizing Phenylephrine Free Base fails in aqueous liquid manufacturing due to its poor water solubility, preventing the creation of standard 10 mg/mL IV or ophthalmic solutions without undesirable co-solvents. Furthermore, substituting with Phenylephrine Bitartrate introduces critical chemical instability; the tartaric acid counter-ion is highly sensitive to photolytic decomposition, leading to accelerated nucleophilic degradation of the active amine side chain under light exposure, which drastically reduces the shelf-life of transparent liquid formulations [2].

Regulatory Status and Supply Chain Viability

Procurement of sympathomimetic amines is heavily dictated by regulatory classification. Pseudoephedrine HCl is classified as a DEA List I chemical due to its viability as a methamphetamine precursor, requiring strict quota allocations, locked storage, and detailed transaction reporting. In contrast, Phenylephrine Hydrochloride cannot be readily reduced to methamphetamine and is exempt from these List I restrictions, allowing for unrestricted industrial scale-up and simplified supply chain logistics[1].

Evidence DimensionDEA Precursor Classification and Quota Limits
Target Compound DataExempt from DEA List I restrictions (Unrestricted procurement)
Comparator Or BaselinePseudoephedrine HCl (DEA List I Chemical, strictly quota-controlled)
Quantified Difference100% elimination of DEA quota restrictions and CMEA tracking requirements.
ConditionsIndustrial procurement and OTC pharmaceutical manufacturing in the US.

Eliminating List I chemical restrictions drastically reduces compliance overhead, storage costs, and supply chain bottlenecks for large-scale manufacturers.

Aqueous Solubility for High-Concentration Formulations

For intravenous (e.g., 10 mg/mL) and ophthalmic (up to 2.5% or 10%) formulations, the API must exhibit high aqueous solubility. Phenylephrine Hydrochloride is freely soluble in water, achieving concentrations well over 100 mg/mL at room temperature. In contrast, the Phenylephrine Free Base is only slightly soluble in water, rendering it entirely unsuitable for high-concentration aqueous dosing without the addition of complex, potentially irritating co-solvents [1].

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data>100 mg/mL (Freely soluble)
Comparator Or BaselinePhenylephrine Free Base (<10 mg/mL, slightly soluble)
Quantified Difference>10-fold increase in aqueous solubility.
ConditionsStandard aqueous formulation conditions (purified water, 25°C).

High aqueous solubility is a strict prerequisite for formulating concentrated liquid dosage forms, eliminating the need for complex solubilization techniques.

Photolytic and Counter-Ion Stability in Aqueous Media

Salt selection directly impacts the shelf-life of phenylephrine in solution. Mass spectrometry studies evaluating photostability under solar irradiation reveal that Phenylephrine Bitartrate is significantly more prone to degradation than the Hydrochloride salt. The tartaric acid counter-ion in the bitartrate salt decomposes under irradiation, generating reactive species that facilitate nucleophilic addition to the phenylephrine molecule. The Hydrochloride salt lacks this reactive counter-ion vulnerability, maintaining a superior degradation profile and preserving API integrity [1].

Evidence DimensionPhotolytic Degradation Vulnerability
Target Compound DataStable counter-ion, lower overall degradation rate
Comparator Or BaselinePhenylephrine Bitartrate (Accelerated degradation via tartaric acid decomposition)
Quantified DifferenceAbsence of counter-ion-mediated nucleophilic degradation products in the HCl salt.
ConditionsAqueous drug solutions exposed to solar radiation spectrum.

Selecting the HCl salt over the bitartrate salt minimizes photolytic degradation, directly extending the shelf-life and stability of transparent liquid formulations.

Receptor Selectivity and Mechanism of Action

In pharmacological applications requiring targeted vasoconstriction without central nervous system stimulation, mechanism of action is critical. Phenylephrine Hydrochloride is a potent, direct-acting α1-adrenergic receptor agonist with a Ki of approximately 1.4 μM. Conversely, Pseudoephedrine acts primarily as an indirect sympathomimetic by inducing the release of endogenous norepinephrine, possessing negligible direct affinity for adrenergic receptors. This makes Phenylephrine a highly specific tool for isolated α1 activation .

Evidence DimensionDirect α1-Adrenergic Receptor Affinity (Ki)
Target Compound DataKi = 1.4 μM (Direct agonist)
Comparator Or BaselinePseudoephedrine (Negligible direct affinity / Indirect mechanism)
Quantified DifferenceDirect receptor activation vs. indirect norepinephrine release mechanism.
ConditionsIn vitro receptor binding assays.

Direct α1 agonism ensures predictable, dose-dependent vasoconstriction without the indirect, non-specific CNS and cardiac stimulation associated with norepinephrine releasing agents.

Unrestricted Active Pharmaceutical Ingredient (API) for OTC Decongestants

Due to its exemption from DEA List I precursor regulations, Phenylephrine Hydrochloride is the preferred API for large-scale manufacturing of over-the-counter cold and allergy formulations. It allows procurement teams to bypass the quota allocations, extensive documentation, and secure storage requirements that severely bottleneck the use of pseudoephedrine in modern supply chains [1].

High-Concentration Intravenous and Ophthalmic Solutions

The exceptional aqueous solubility (>100 mg/mL) and counter-ion photostability of the hydrochloride salt make it the optimal choice for formulating concentrated liquid products. It is routinely utilized in 10 mg/mL IV bolus solutions for anesthesia-induced hypotension and in 2.5% to 10% ophthalmic drops for mydriasis, where the free base or bitartrate salts would fail due to insolubility or rapid photolytic degradation [2].

In Vitro Pharmacological Assays for Smooth Muscle Contraction

Because it is a direct and selective α1-adrenergic agonist, Phenylephrine Hydrochloride is the standard benchmark compound used to precontract smooth muscle tissue (e.g., aortic rings) in ex vivo vascular research. It provides a clean, reproducible baseline for testing the efficacy of novel vasodilator agents without the confounding indirect neurotransmitter release caused by ephedrine analogs.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

203.0713064 Da

Monoisotopic Mass

203.0713064 Da

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

284 to 293 °F (NTP, 1992)

UNII

04JA59TNSJ

Related CAS

59-42-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 359 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 359 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 358 of 359 companies with hazard statement code(s):;
H302 (89.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (27.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (22.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (13.13%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (10.06%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H411 (10.06%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Lens therapeutic procedures
Prevention of pain during cataract surgery

Drug Classes

Breast Feeding; Lactation; Milk, Human; Adrenergic Agents; Adrenergic Alpha-Agonists; Antiglaucoma Agents; Sympathomimetics; Vasoconstrictor Agents; Nasal Decongestants

Pharmacology

Phenylephrine Hydrochloride is the hydrochloride salt form of phenylephrine, a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. Phenylephrine is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.

MeSH Pharmacological Classification

Cardiotonic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

61-76-7

Wikipedia

Phenylephrine hydrochloride

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Benzenemethanol, 3-hydroxy-.alpha.-[(methylamino)methyl]-, hydrochloride (1:1), (.alpha.R)-: ACTIVE

Dates

Last modified: 09-13-2023
1: Kato M, Nitta K, Kano Y, Yamada M, Ishii N, Hashimoto T, Ohyama M. Case of
phenylephrine hydrochloride-induced periorbital contact dermatitis with fulminant
keratoconjunctivitis causing pseudomembrane formation. J Dermatol. 2017 Oct 6.
doi: 10.1111/1346-8138.14077. [Epub ahead of print] PubMed PMID: 28983944.


2: Mostafa NM, Elsayed GM, Hassan NY, El Mously DA. Development and Validation of
Eco-Friendly Liquid Chromatographic and Spectrophotometric Methods for
Simultaneous Determination of Coformulated Drugs: Phenylephrine Hydrochloride and
Prednisolone Acetate. J AOAC Int. 2017 Nov 1;100(6):1761-1770. doi:
10.5740/jaoacint.17-0001. Epub 2017 Jul 24. PubMed PMID: 28737123.


3: de Oliveira GG, Feitosa A, Loureiro K, Fernandes AR, Souto EB, Severino P.
Compatibility study of paracetamol, chlorpheniramine maleate and phenylephrine
hydrochloride in physical mixtures. Saudi Pharm J. 2017 Jan;25(1):99-103. doi:
10.1016/j.jsps.2016.05.001. Epub 2016 May 7. PubMed PMID: 28223869; PubMed
Central PMCID: PMC5310159.


4: Rezk MR, Fayed AS, Marzouk HM, Abbas SS. Chromatographic Determination of
Cyclopentolate Hydrochloride and Phenylephrine Hydrochloride in the Presence of
Their Potential Degradation Products. J AOAC Int. 2017 Mar 1;100(2):434-444. doi:
10.5740/jaoacint.16-0215. Epub 2016 Nov 30. PubMed PMID: 28118561.


5: Elfatatry HM, Mabrouk MM, Hammad SF, Mansour FR, Kamal AH, Alahmad S.
Development and Validation of Chemometric-Assisted Spectrophotometric Methods for
Simultaneous Determination of Phenylephrine Hydrochloride and Ketorolac
Tromethamine in Binary Combinations. J AOAC Int. 2016 Sep;99(5):1247-51. doi:
10.5740/jaoacint.16-0106. Epub 2016 Aug 13. PubMed PMID: 27522949.


6: Belal TS, El-Kafrawy DS, Mahrous MS, Abdel-Khalek MM, Abo-Gharam AH. Validated
spectrophotometric and chromatographic methods for simultaneous determination of
ketorolac tromethamine and phenylephrine hydrochloride. Ann Pharm Fr. 2016
Jul;74(4):267-82. doi: 10.1016/j.pharma.2015.12.006. Epub 2016 Feb 16. PubMed
PMID: 26895689.


7: El Yazbi FA, Hassan EM, Khamis EF, Ragab MA, Hamdy MM. Development and
Validation of a High-Performance Thin-Layer Chromatographic Method for the
Simultaneous Determination of Two Binary Mixtures Containing Ketorolac
Tromethamine with Phenylephrine Hydrochloride and with Febuxostat. J Chromatogr
Sci. 2016 May-Jun;54(5):819-28. doi: 10.1093/chromsci/bmv250. Epub 2016 Feb 3.
PubMed PMID: 26847918; PubMed Central PMCID: PMC4890447.


8: Meltzer EO, Ratner PH, McGraw T. Phenylephrine hydrochloride modified-release
tablets for nasal congestion: a randomized, placebo-controlled trial in allergic
rhinitis patients. Ann Allergy Asthma Immunol. 2016 Jan;116(1):66-71. doi:
10.1016/j.anai.2015.10.022. Epub 2015 Nov 7. PubMed PMID: 26560899.


9: Kryvanych O, Bevz N, Harna N, Bevz O. The use of
2,6-dichloroquinone-4chlorimide for quantitative determination of phenylephrine
hydrochloride in combined tablets with paracetamol and chlorpheniramine maleate.
Ceska Slov Farm. 2015 Nov;64(5):216-9. PubMed PMID: 28649822.


10: Gosliga JM, Barter LS. Cardiovascular effects of dopamine hydrochloride and
phenylephrine hydrochloride in healthy isoflurane-anesthetized New Zealand White
rabbits (Oryctolagus cuniculus). Am J Vet Res. 2015 Feb;76(2):116-21. doi:
10.2460/ajvr.76.2.116. PubMed PMID: 25629908.

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